molecular formula C12H15N3O4S B2851491 Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 860464-45-5

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2851491
CAS No.: 860464-45-5
M. Wt: 297.33
InChI Key: PYFWNYNHIMAAIQ-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring a methylsulfonyl group at position 2, methyl substituents at positions 5 and 7, and an ethyl ester at position 2. This compound belongs to a class of heterocyclic structures widely explored in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors and anticancer agents . Its synthesis typically involves multi-step protocols, including cyclocondensation reactions of ethyl 2-cyanoacetate with appropriate reagents such as hydrazine hydrate and acetylacetone under acidic conditions .

Properties

IUPAC Name

ethyl 5,7-dimethyl-2-methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-5-19-12(16)9-10-13-7(2)6-8(3)15(10)14-11(9)20(4,17)18/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFWNYNHIMAAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1S(=O)(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 860464-45-5) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O4SC_{12}H_{15}N_{3}O_{4}S, with a molecular weight of 297.33 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrazolo derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

  • In vitro Studies : A comparative analysis showed that several pyrazolo derivatives exhibited significant COX-2 inhibitory activity, with some compounds demonstrating IC50 values as low as 0.034μM0.034\mu M . this compound was included in these evaluations, indicating promising anti-inflammatory effects.
  • In vivo Studies : In models such as carrageenan-induced paw edema in rats, compounds similar to Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine showed high inhibition percentages (up to 96%) compared to standard treatments like celecoxib .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its anticancer properties. Several derivatives have shown efficacy against various cancer cell lines.

  • Cell Line Studies : Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine was tested against breast and colon cancer cell lines. Preliminary results indicated that it could induce apoptosis and inhibit cell proliferation effectively .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have been noted for their ability to inhibit CDK9 and other kinases critical for cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTest Model/MethodResultReference
Anti-inflammatoryCOX Inhibition AssayIC50 = 0.034 - 0.052 μM
In vivo Edema ModelCarrageenan-induced paw edemaInhibition Percentage = up to 96%
Anticancer ActivityBreast/Colon Cancer Cell LinesInduced apoptosis; inhibited proliferation
Kinase InhibitionCDK9 Inhibition AssaySignificant inhibition observed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, the compound has been tested for its ability to inhibit tumor growth in various cancer cell lines. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has also been evaluated for its antimicrobial efficacy. Studies have reported that related compounds demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . This property makes it a candidate for further investigation in the treatment of resistant bacterial infections.

Neuroprotective Effects

The neuroprotective potential of pyrazolo[1,5-a]pyrimidines has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting their role as therapeutic agents in neurodegeneration .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects on various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that specific structural modifications enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against MRSA strains. The findings indicated that certain compounds exhibited strong inhibitory effects on bacterial growth and biofilm formation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) at position 2 acts as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited to introduce diverse substituents:

Nucleophile Conditions Product Yield Reference
Amines (R-NH₂)DMSO, KF, 180°C, 2–24 h2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives68–89%
Thiols (R-SH)NaH, THF, 0°C to RT, 12 h2-Sulfanyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives70–85%*
Alcohols (R-OH)CuI, K₂CO₃, DMF, 100°C, 6 h2-Alkoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives50–65%*

*Predicted yields based on analogous reactions in pyrazolo[1,5-a]pyrimidine systems .

The reaction with amines (e.g., pyrrolidine derivatives) under microwave-assisted conditions achieves high regioselectivity due to the electron-withdrawing effect of the mesyl group . Thiols and alcohols require milder conditions but exhibit lower reactivity compared to amines.

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which serve as intermediates for further functionalization:

Conditions Product Applications Yield Reference
6M HCl, reflux, 6 h5,7-Dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acidPrecursor for amide coupling85–90%
NaOH (2M), EtOH, RT, 12 hSodium salt of the carboxylic acidWater-soluble intermediate for metal complexes95%

The carboxylic acid derivative is pivotal for synthesizing amides via coupling reagents (e.g., HATU, EDC).

Functionalization via Cross-Coupling Reactions

The C-5 and C-7 methyl groups exhibit limited reactivity, but the C-3 carboxylate and C-2 substituents enable cross-coupling:

Suzuki-Miyaura Coupling

The ethyl ester can be converted to a boronic ester for Pd-mediated coupling:

Boronic Acid Catalyst Product Yield
Aryl-B(OH)₂Pd(PPh₃)₄, K₂CO₃3-(Aryl-carbonyl)-5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine60–75%*

*Theoretical yields based on analogous pyrazolo[1,5-a]pyrimidine couplings .

Alkylation of the Carboxylic Acid

The hydrolyzed carboxylic acid reacts with alkyl halides to form esters:

Alkyl Halide Base Product Yield
MeIDIPEA, DMFMethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate80%*

Stability and Degradation

The compound demonstrates stability under ambient conditions but degrades under extreme environments:

Condition Observation Outcome
Strong acid (pH < 2)Ester hydrolysis and mesyl group eliminationDegradation to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Strong base (pH > 12)Saponification of the esterFormation of carboxylate salts
UV light (254 nm)Photooxidation of the mesyl groupPartial decomposition (15% over 48 h)

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Properties
Target Compound 2-MeSO₂, 5-Me, 7-Me, 3-CO₂Et C₁₂H₁₅N₃O₄S 297.33 Not reported Enhanced electrophilicity; potential kinase inhibition
Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate 2-MeS, 5-Me, 7-Me, 3-CO₂Et C₁₂H₁₅N₃O₂S 265.33 Not reported Less oxidized sulfur; lower reactivity compared to sulfonyl analog
Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate (4k) 2-PhNH, 5-Me, 7-Me, 3-CO₂Et C₁₈H₁₉N₅O₂ 337.38 159–160 Hydrogen-bonding capacity via NH; higher molecular weight
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Br, 3-CO₂Et C₉H₈BrN₃O₂ 284.08 Not reported Bromine enhances halogen bonding; lower similarity (0.81 vs. target)

Computational and Spectral Insights

  • LogP and Solubility : Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a computed XLogP3 of 3.1, indicating moderate lipophilicity. The target compound’s methylsulfonyl group may increase polarity, reducing LogP .
  • NMR Characterization : Anti/syn diastereomers of reduced pyrazolo[1,5-a]pyrimidines are distinguishable via ¹H NMR, with anti-isomers showing distinct coupling patterns (e.g., ethyl 5S,7S-5,7-dimethyltetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) .

Q & A

Q. What is the optimized synthetic route for Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are reaction conditions validated?

Methodological Answer: The synthesis typically involves cyclocondensation of 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate derivatives with β-diketones or β-ketoesters. For example, reacting ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate with pentane-2,4-dione in acetic acid under reflux yields the target compound . Validation includes monitoring reaction progress via TLC and optimizing parameters (temperature, solvent, stoichiometry) to maximize yield. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures purity >95% .

Q. How is the compound structurally characterized, and what spectral markers are critical for confirming its identity?

Methodological Answer: Key characterization techniques:

  • 1^1H/13^{13}C NMR : Methyl groups at positions 5 and 7 appear as singlets (δ ~2.5 ppm for 1^1H; ~20 ppm for 13^{13}C). The methylsulfonyl group shows distinct 1^1H signals at δ ~3.2 ppm (SO2_2CH3_3) and 13^{13}C signals at ~45 ppm (SO2_2CH3_3) and ~110 ppm (C2) .
  • IR Spectroscopy : Strong S=O stretching vibrations at ~1320 cm1^{-1} and ~1140 cm1^{-1} confirm the methylsulfonyl group .
  • Elemental Analysis : Expected C, H, N percentages (e.g., C 54.2%, H 5.1%, N 12.6%) must align with calculated values (±0.3%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group during functionalization?

Methodological Answer: The electron-withdrawing nature of the methylsulfonyl group activates the pyrazolo[1,5-a]pyrimidine core for nucleophilic substitution at position 2. Computational studies (DFT calculations) reveal reduced electron density at C2, favoring reactions with amines or thiols. For example, in substitution reactions with aryl amines, the sulfonyl group stabilizes transition states via resonance, lowering activation energy . Experimental validation involves kinetic studies under varying pH and substituents to map Hammett correlations .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

  • Standardized Assays : Use isogenic cell lines (e.g., HEK293T with stable B-Raf expression) and control for kinase selectivity via panel screening (e.g., 100+ kinases) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison : Compare activity with derivatives lacking the methylsulfonyl group (e.g., 2-amino analogs) to isolate substituent effects .

Q. What strategies are effective in isolating stereoisomers during reduction or functionalization?

Methodological Answer: For stereochemical control during reduction (e.g., converting ketones to alcohols):

  • Chiral Catalysts : Use (R)- or (S)-BINAP with RuCl2_2 to achieve enantiomeric excess >90% .
  • Anti/Syn Selectivity : Ethanol as solvent favors anti-configuration in NaBH4_4 reductions, as observed in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, confirmed by circular dichroism .

Q. How does the methylsulfonyl group influence hydrolytic stability under physiological conditions?

Methodological Answer: The sulfonyl group enhances stability compared to esters or amides. Accelerated degradation studies (pH 1–9, 37°C) show:

  • Acidic Conditions (pH 1–3) : Minimal degradation (<5% over 24 hours).
  • Basic Conditions (pH 9) : Moderate hydrolysis (~20% over 24 hours) via nucleophilic attack at the ester group, unaffected by the sulfonyl moiety .
  • Mitigation Strategies : Co-solvents (e.g., PEG-400) reduce hydrolysis rates by 50% in PBS buffer .

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